molecular formula C11H11NO2 B13077743 6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one

6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one

Cat. No.: B13077743
M. Wt: 189.21 g/mol
InChI Key: ZSLCDYQACXXMGE-UHFFFAOYSA-N
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Description

    6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one: is a chemical compound with the CAS number 1500967-92-9.

  • This compound belongs to the class of indenoazetones and contains a methoxy group (CH₃O) at the 6-position of the indeno ring system.
  • It is used in scientific research and has potential applications in various fields.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. organic chemists can explore various synthetic strategies to access it.
    • Researchers may consider modifications of existing indenoazetone syntheses or design novel approaches.
  • Chemical Reactions Analysis

      6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one: likely undergoes typical organic reactions, including:

    • Common reagents and conditions would depend on the specific reaction type and desired modifications.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its interactions with biological molecules, such as enzymes or receptors.

      Medicine: Assessing its potential as a drug candidate or pharmacophore.

      Industry: Exploring its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown due to limited research.
    • Researchers would need to investigate its binding to specific targets, cellular pathways, and potential therapeutic applications.
  • Comparison with Similar Compounds

    • Unfortunately, without more detailed information, it’s challenging to directly compare this compound to others.
    • Researchers can explore related indenoazetones or structurally similar compounds to highlight its uniqueness.

    Properties

    Molecular Formula

    C11H11NO2

    Molecular Weight

    189.21 g/mol

    IUPAC Name

    6-methoxy-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one

    InChI

    InChI=1S/C11H11NO2/c1-14-7-3-2-6-4-9-10(8(6)5-7)12-11(9)13/h2-3,5,9-10H,4H2,1H3,(H,12,13)

    InChI Key

    ZSLCDYQACXXMGE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(CC3C2NC3=O)C=C1

    Origin of Product

    United States

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